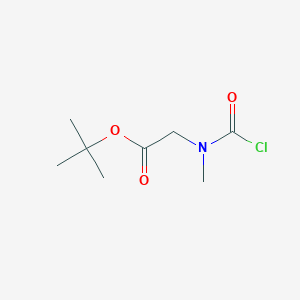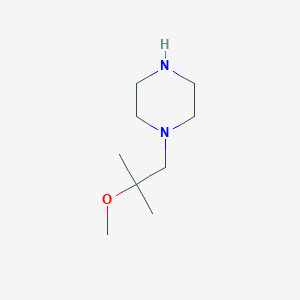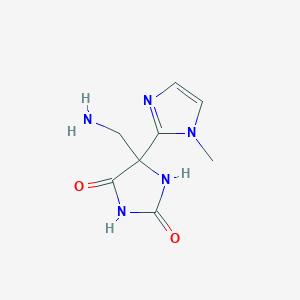
(R)-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-PHENYLPROPANOIC ACID is an organic compound with a complex structure that includes a bromophenyl group, a formamido group, and a phenylpropanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting with the preparation of the bromophenyl and phenylpropanoic acid precursors. Common synthetic routes include:
Amidation: The formation of the formamido group through the reaction of an amine with formic acid or formic acid derivatives.
Coupling Reactions: The final coupling of the bromophenyl and formamido groups with the phenylpropanoic acid backbone using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-PHENYLPROPANOIC ACID has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in studying the interactions of brominated compounds with biological systems, including enzyme inhibition and protein binding.
Mecanismo De Acción
The mechanism of action of (2R)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-PHENYLPROPANOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the formamido group can form hydrogen bonds with active site residues. This dual interaction can lead to inhibition or modulation of the target’s activity, affecting downstream biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-[(2-CHLOROPHENYL)FORMAMIDO]-3-PHENYLPROPANOIC ACID: Similar structure with a chlorine atom instead of bromine.
(2R)-2-[(2-FLUOROPHENYL)FORMAMIDO]-3-PHENYLPROPANOIC ACID: Contains a fluorine atom in place of bromine.
Uniqueness
(2R)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-PHENYLPROPANOIC ACID is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity compared to its chloro- and fluoro- counterparts. The bromine atom’s size and electron-withdrawing properties can significantly influence the compound’s chemical behavior and biological activity.
Propiedades
Fórmula molecular |
C16H14BrNO3 |
|---|---|
Peso molecular |
348.19 g/mol |
Nombre IUPAC |
(2R)-2-[(2-bromobenzoyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H14BrNO3/c17-13-9-5-4-8-12(13)15(19)18-14(16(20)21)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,19)(H,20,21)/t14-/m1/s1 |
Clave InChI |
IFEXXHHSXLMJQK-CQSZACIVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=CC=CC=C2Br |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine](/img/structure/B13612706.png)








![1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide](/img/structure/B13612773.png)


